molecular formula C14H17N3O3 B2684617 N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034475-10-8

N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2684617
CAS No.: 2034475-10-8
M. Wt: 275.308
InChI Key: BUBNFQJEGCZRHC-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.30 g/mol . The compound features an isochroman ring system linked via a methylene group to a 2-oxoimidazolidine-1-carboxamide moiety. This structure is of significant interest in medicinal chemistry research, particularly in the exploration of novel heterocyclic compounds. While specific biological data for this exact molecule is limited in public sources, its structural components are associated with valuable therapeutic research areas. The isochroman scaffold is a recognized pharmacophore in drug discovery. Scientific literature indicates that novel isochroman derivatives have been synthesized and evaluated for various biological activities, including as potential anti-diabetic agents through the inhibition of targets like protein tyrosine phosphatase 1B (PTP1B) . Furthermore, the 2-oxoimidazolidine core is a feature in research compounds, such as those investigated for kinase inhibition . Researchers may find this compound useful as a building block or intermediate in developing new biologically active molecules, for structure-activity relationship (SAR) studies, or as a reference standard. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-13-15-5-6-17(13)14(19)16-8-12-7-10-3-1-2-4-11(10)9-20-12/h1-4,12H,5-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBNFQJEGCZRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide typically involves the reaction of isochroman derivatives with imidazolidine-2-one under specific conditions. One common method includes the acylation of isochroman-3-ylmethylamine with imidazolidine-2-one in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to act as a reagent in various chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research has indicated potential biological activities of the compound, including:

  • Antimicrobial Properties : Studies have suggested that derivatives of this compound may exhibit activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Antiviral Activity : Preliminary investigations into its antiviral properties have shown promise, warranting more detailed studies.
  • Anticancer Potential : The compound's interactions with cellular pathways may provide insights into novel anticancer therapies.

Medicine

In the medical field, this compound is being explored for its therapeutic potential in treating various diseases. Its unique structure may allow it to modulate biological pathways effectively, leading to innovative treatment options for conditions such as:

  • Inflammatory diseases
  • Infectious diseases
  • Cancer

Industrial Applications

The compound is also utilized in the development of new materials and catalysts , contributing to advancements in industrial chemistry. Its properties can enhance the performance of materials used in various applications, including coatings and composites.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines demonstrated that the compound could induce apoptosis in specific types of cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.
  • Material Science Applications : Research focused on incorporating this compound into polymer matrices showed improved mechanical properties and thermal stability, indicating its usefulness in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Variations

The 2-oxoimidazolidine-1-carboxamide core is conserved across analogs, but substituents at positions 3 (R1), 4 (R2), and the thiazolyl group (R3) vary significantly (Table 1). Key distinctions include:

  • R1/R2 Groups: Chlorophenyl, naphthalenyl, pyridinyl, morpholinophenyl, and bromophenyl substituents are common .
  • R3 Group : Most analogs feature a 5-nitrothiazol-2-yl group, which contributes to electron-withdrawing effects and hydrogen bonding with the MurA enzyme .

Physicochemical and Pharmacokinetic Properties

  • Electron Effects : Nitro groups (R3) and chlorine atoms (e.g., F23, F32) enhance electrophilicity, aiding in enzyme interaction .
  • Hydrogen Bonding: Morpholinophenyl (F17) and hydroxymethylphenyl (F13) groups introduce hydrogen-bond donors/acceptors, which may improve target affinity .

Data Table: Structural and Molecular Comparison

Compound ID R1 (Position 3) R2 (Position 4) R3 (Thiazolyl) Molecular Formula Molecular Weight (g/mol)
F32 3-Chlorophenyl 6-Chloropyridin-3-yl 5-Nitrothiazol-2-yl C₁₈H₁₃ClN₆O₄S 445.05
F26 Naphthalen-2-yl 3-Chlorophenyl 5-Nitrothiazol-2-yl C₂₂H₁₅ClN₆O₄S 495.06
F23 5-Chloropyridin-3-yl 3-Chlorophenyl 5-Nitrothiazol-2-yl C₁₈H₁₂Cl₂N₆O₄S 479.01
F17 4-Morpholinophenyl 3-Chlorophenyl 5-Nitrothiazol-2-yl C₂₀H₁₃ClN₆O₄S 469.05
F10 4-Bromophenyl 4-Bromophenyl 5-Nitrothiazol-2-yl C₁₉H₁₃Br₂N₅O₄S 567.91
Target Isochroman-3-ylmethyl Not specified Likely similar to R3 analogs Not available Not available

Research Implications and Limitations

  • Gaps : The exact antibacterial efficacy, toxicity, and pharmacokinetic data for N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide require experimental validation.
  • Opportunities : The isochroman group warrants exploration for improved metabolic stability and blood-brain barrier penetration compared to existing analogs.

Biological Activity

N-(isochroman-3-ylmethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features an isochroman moiety linked to an imidazolidine ring through a carboxamide group. This structural configuration is believed to influence its biological properties significantly. The synthesis of this compound typically involves the acylation of isochroman derivatives with imidazolidine-2-one, often employing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme or receptor activities, leading to various therapeutic effects. The precise molecular targets remain under investigation, but preliminary studies suggest potential effects on pathways related to inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that the compound has potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Properties : The compound's structure suggests possible anticancer activity. Investigations into its effects on cancer cell lines are ongoing, with initial results indicating the potential for inducing apoptosis in malignant cells.
  • Anti-inflammatory Effects : Given its structural features, there is a hypothesis that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various derivatives of imidazolidines, compounds similar to this compound demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
  • Cancer Cell Line Studies : Research involving human cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis at micromolar concentrations. Specific assays showed that it effectively reduced cell viability in breast cancer and lung cancer cell lines .
  • Inflammation Models : In vitro studies using macrophage cell lines treated with the compound revealed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
N-(isochroman-3-ylmethyl)-2-oxoimidazolidineModerateHighModerate
N-(isochroman-3-ylmethyl)-2,3-dimethoxybenzamideLowModerateLow
N-(isochroman-3-ylmethyl)-6-oxo-pyridazineHighHighModerate

This table illustrates that while N-(isochroman-3-ylmethyl)-2-oxoimidazolidine exhibits promising biological activities, its efficacy can vary significantly compared to structurally similar compounds.

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